

2-(Hydroxymethyl)benzohydrazide molecular structure

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)benzohydrazide

CAS No.: 51707-35-8

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Technical Whitepaper: The Structural Dynamics and Synthetic Utility of **2-(Hydroxymethyl)benzohydrazide**

Executive Summary & Structural Analysis

2-(Hydroxymethyl)benzohydrazide represents a critical pharmacophore in medicinal chemistry, serving as a bifunctional scaffold that bridges the gap between simple aromatic hydrazides and complex heterocyclic systems.

While nominally an open-chain hydrazide, its behavior is dominated by the "Ortho Effect"—the steric and electronic proximity of the hydroxymethyl group (-CH₂OH) and the hydrazide moiety (-CONHNH₂).^[1] This proximity facilitates a rapid, often spontaneous, intramolecular cyclization to form phthalazin-1(2H)-one (also known as 1,2,3,4-tetrahydrophthalazin-1-one).

For researchers, understanding this molecule requires a dual focus:

- As a Discrete Entity: A nucleophilic building block for Schiff base formation (hydrazones).^[1]
- As a Transient Precursor: The kinetic intermediate in the synthesis of phthalazinone-based drugs (e.g., PARP inhibitors like Olaparib).^[1]

Structural Equilibrium

The molecule exists in a delicate energetic balance.[1] In protic solvents or under thermal stress, the open-chain form undergoes dehydration-cyclization.

- Open Chain (Kinetic Product): **2-(Hydroxymethyl)benzohydrazide**[1]
- Cyclized Form (Thermodynamic Product): Phthalazin-1(2H)-one[1]

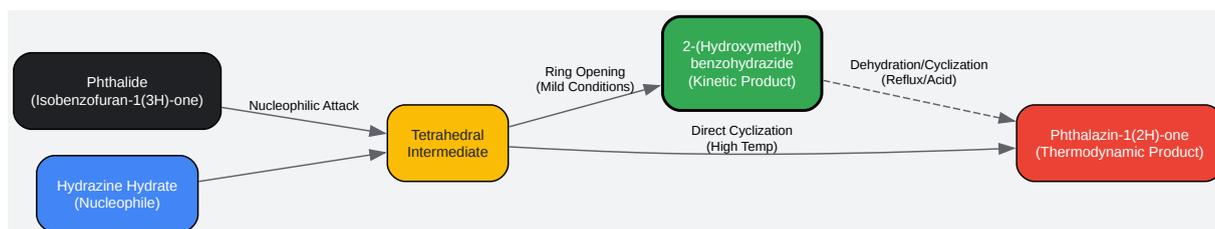
Synthetic Pathways & Mechanistic Insights

The primary synthetic route involves the nucleophilic acyl substitution of phthalide (isobenzofuran-1(3H)-one) with hydrazine.[1] This reaction is highly sensitive to temperature and solvent choice.

Mechanism of Action

- Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the carbonyl carbon of the phthalide lactone ring.
- Ring Opening: The lactone ring opens, generating the tetrahedral intermediate which collapses to form the **2-(hydroxymethyl)benzohydrazide** (the open-chain hydroxy-hydrazide).[1]
- Cyclization (Path B): Under reflux or acidic catalysis, the hydrazide nitrogen attacks the benzylic carbon (of the hydroxymethyl group), eliminating water to close the pyridazine ring.

Visualization: Synthesis & Tautomeric Flow



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Figure 1: The synthetic bifurcation showing the conversion of phthalide to the open-chain hydrazide and its subsequent cyclization.

Experimental Protocols

The following protocols are designed to differentiate between isolating the open-chain hydrazide (for derivatization) and the cyclized phthalazinone.

Protocol A: Synthesis of Phthalazin-1(2H)-one (Thermodynamic Control)

Target: Core scaffold for PARP inhibitors.[1]

- Reagents: Phthalide (10 mmol), Hydrazine hydrate (99%, 12 mmol), Ethanol (20 mL).
- Procedure:
 - Dissolve phthalide in ethanol in a round-bottom flask.
 - Add hydrazine hydrate dropwise with stirring.
 - Critical Step: Heat the mixture to reflux (78°C) for 3–5 hours. The high thermal energy drives the elimination of water.
 - Monitor via TLC (Ethyl acetate:Hexane 1:1). The spot for phthalide (R_f ~0.6) will disappear, replaced by a lower R_f spot.
 - Cool to room temperature.[1][2] The product will precipitate as white crystals.
 - Filter, wash with cold ethanol, and dry.[2]
- Validation:
 - Melting Point: 183–185°C (Lit.[1] value for phthalazinone).[1][3][4]
 - IR: Absence of broad O-H stretch (from -CH₂OH) and presence of cyclic amide (lactam) bands.[1]

Protocol B: In Situ Trapping of 2-(Hydroxymethyl)benzohydrazide

Target: Synthesis of Hydrazone Derivatives (Schiff Bases).

Because the open-chain form is unstable, it is best captured in situ by reacting with an aldehyde.

- Reagents: Phthalide (10 mmol), Hydrazine hydrate (10 mmol), Aromatic Aldehyde (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).
- Procedure:
 - Mix phthalide and hydrazine in ethanol at room temperature (25°C). Stir for 1 hour. Do not reflux.
 - Add the aromatic aldehyde (e.g., benzaldehyde) and 2 drops of acetic acid.
 - Stir for 2–4 hours at RT or mild heat (40°C).
 - The hydrazide nitrogen reacts with the aldehyde carbonyl faster than it cyclizes intramolecularly under these conditions.[\[1\]](#)
- Result: Formation of 2-(hydroxymethyl)-N'-benzylidenebenzohydrazide.

Reactivity Profile & Pharmaceutical Applications

Data Summary: Reactivity & Properties

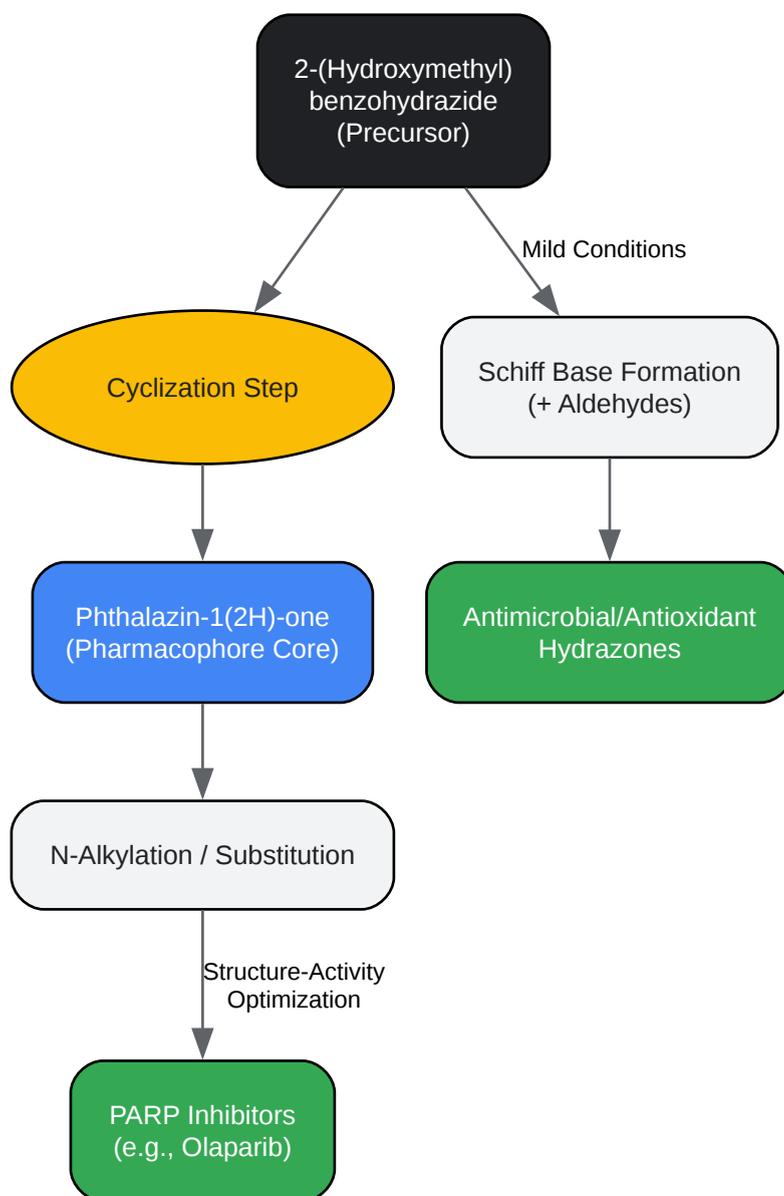
Parameter	2-(Hydroxymethyl)benzohydrazide	Phthalazin-1(2H)-one
CAS Number	7654-03-7 (Generic/Open)	119-39-1
Stability	Low (Cyclizes readily)	High (Stable heterocycle)
Solubility	DMSO, Methanol (warm)	DMSO, DMF, Hot Ethanol
Key Reaction	Condensation (Schiff Base)	N-Alkylation (Drug Synthesis)
Drug Class	Antimicrobial / Antioxidant	PARP Inhibitors (Anticancer)

Drug Discovery Workflow

The **2-(hydroxymethyl)benzohydrazide** motif is the structural parent of the phthalazinone core found in poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.

- Mechanism: The phthalazinone ring mimics the nicotinamide moiety of NAD⁺, binding to the catalytic domain of PARP enzymes to prevent DNA repair in cancer cells.

Visualization: Pharmacophore Development



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Figure 2: The divergent utility of the scaffold in oncology (PARP inhibitors) vs. antimicrobial research (Hydrazones).[1]

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- To cite this document: BenchChem. [2-(Hydroxymethyl)benzohydrazide molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296696#2-hydroxymethyl-benzohydrazide-molecular-structure\]](https://www.benchchem.com/product/b1296696#2-hydroxymethyl-benzohydrazide-molecular-structure)

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